Cas no 874288-25-2 ([3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid)

[3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid is a boronic acid derivative featuring a chlorophenylmethylcarbamoyl substituent, which enhances its utility in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows for efficient palladium-catalyzed coupling with aryl or vinyl halides, making it valuable in the synthesis of complex biaryl structures. The 4-chlorophenyl moiety contributes to increased stability and reactivity in diverse synthetic applications. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization is required. Its well-defined structure and compatibility with standard coupling conditions ensure reliable performance in organic transformations. Proper handling under inert conditions is recommended to preserve its reactivity.
[3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid structure
874288-25-2 structure
Product Name:[3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid
CAS No:874288-25-2
MF:C14H13BClNO3
MW:289.521922826767
MDL:MFCD28167476
CID:4672904
PubChem ID:135741409
Update Time:2025-05-21

[3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-
    • [3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid
    • CS-0457601
    • AS-72344
    • AKOS037647105
    • H11642
    • (3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)boronic acid
    • (3-((4-Chlorobenzyl)carbamoyl)phenyl)boronic acid
    • 3-(4-chlorobenzylcarbamoyl)phenylboronic acid
    • 874288-25-2
    • Boronicacid,b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-
    • MDL: MFCD28167476
    • Inchi: 1S/C14H13BClNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
    • InChI Key: QERRVDPQOPGUDF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNC(C1C=CC=C(B(O)O)C=1)=O

Computed Properties

  • Exact Mass: 289.0677011g/mol
  • Monoisotopic Mass: 289.0677011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6

[3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid Pricemore >>

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Additional information on [3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid

Introduction to Compound CAS No. 874288-25-2: [3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic Acid

[3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid, identified by the CAS registry number 874288-25-2, is a versatile and intriguing compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of boronic acid, which has garnered considerable attention due to its unique chemical properties and reactivity. The structure of this compound comprises a phenyl ring substituted with a methylcarbamoyl group attached to a boronic acid moiety, making it a valuable building block in organic synthesis.

The synthesis of [3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid involves advanced methodologies that leverage the reactivity of boronic acids in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal in constructing complex organic molecules with high precision, making this compound an essential intermediate in the development of novel materials and pharmaceuticals.

Recent studies have highlighted the potential of this compound in the field of drug discovery, particularly in the design of bioactive molecules with enhanced pharmacokinetic properties. The presence of the boronic acid group facilitates its use in click chemistry and other modular assembly strategies, enabling researchers to explore diverse chemical spaces efficiently.

In addition to its role in organic synthesis, [3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid has shown promise in materials science applications, such as the fabrication of advanced polymers and functional materials. Its ability to participate in reversible covalent bond formations makes it an attractive candidate for dynamic materials with tunable properties.

The structural features of this compound, including the electron-withdrawing groups and the aromaticity of the phenyl rings, contribute to its stability and reactivity under various reaction conditions. These properties have been exploited in recent research to develop novel catalysts and sensors with improved performance metrics.

Moreover, the integration of this compound into supramolecular systems has opened new avenues for studying self-assembly processes and molecular recognition phenomena. Its ability to form hydrogen bonds and other non-covalent interactions makes it a valuable component in the design of stimuli-responsive materials.

The latest advancements in computational chemistry have also shed light on the electronic properties of [3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid, providing insights into its reactivity and selectivity in various chemical transformations. These computational studies complement experimental findings, offering a comprehensive understanding of its behavior at the molecular level.

In conclusion, [3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid (CAS No. 874288-25-2) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across multiple disciplines. Its unique combination of structural features and reactivity positions it as a key player in advancing both fundamental research and industrial applications.

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